N-Acetylneuraminlactose sulfate
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Overview
Description
N-Acetylneuraminlactose sulfate is a sulfate ester of an oligosaccharide, specifically found in mammalian milk, including human and rat milk . This compound plays a crucial role in the nutrition of neonates by delivering essential nutrients such as sulfate and calcium without causing precipitation .
Preparation Methods
The preparation of N-Acetylneuraminlactose sulfate involves isolating it from milk sources. The process typically includes deproteinization, centrifugation, lyophilization, and purification through gel filtration and column chromatography
Chemical Reactions Analysis
N-Acetylneuraminlactose sulfate undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include acids and bases for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions are simpler sugars and sulfate ions .
Scientific Research Applications
N-Acetylneuraminlactose sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetylneuraminlactose sulfate involves its hydrolysis in the gut of neonates, where it is absorbed as inorganic sulfate . This process ensures the delivery of essential nutrients without causing precipitation. The molecular targets and pathways involved include the gut microbiota and the absorption pathways for sulfate and calcium .
Comparison with Similar Compounds
N-Acetylneuraminlactose sulfate is unique due to its specific role in neonatal nutrition and its presence in mammalian milk. Similar compounds include other oligosaccharide sulfates such as N-Acetylglucosamine sulfate and N-Acetylgalactosamine sulfate . These compounds share structural similarities but differ in their specific biological roles and sources.
Properties
CAS No. |
22352-48-3 |
---|---|
Molecular Formula |
C23H39NO22S |
Molecular Weight |
713.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO22S/c1-6(27)24-11-7(28)2-23(22(36)37,45-18(11)12(30)8(29)3-25)46-19-13(31)10(5-41-47(38,39)40)43-21(16(19)34)44-17-9(4-26)42-20(35)15(33)14(17)32/h7-21,25-26,28-35H,2-5H2,1H3,(H,24,27)(H,36,37)(H,38,39,40)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20?,21-,23-/m0/s1 |
InChI Key |
DGUVEDGWGJXFCX-METZQCMUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COS(=O)(=O)O)O)O |
Origin of Product |
United States |
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